molecular formula C23H32N4O4S2 B15029347 (1E)-N'-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide

(1E)-N'-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide

Cat. No.: B15029347
M. Wt: 492.7 g/mol
InChI Key: IFZCQKNGSVCJDI-UHFFFAOYSA-N
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Description

(1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 4-methylbenzenesulfonyl chloride and 3-aminopropylamine.

    Coupling Reactions: The intermediate compounds undergo coupling reactions under controlled conditions, often in the presence of catalysts or reagents like triethylamine.

    Cyclization: The final step involves cyclization to form the pyrrolidine ring, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein dysfunction.

Industry

In the industrial sector, (1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)sulfonyl-3-aminopropylamine
  • N-(4-methylphenyl)sulfonyl-2-(pyrrolidin-1-yl)ethanamine

Uniqueness

Compared to similar compounds, (1E)-N’-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(pyrrolidin-1-yl)ethanimidamide stands out due to its dual sulfonyl groups and pyrrolidine ring. These structural features confer unique chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C23H32N4O4S2

Molecular Weight

492.7 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonyl-N'-[3-[(4-methylphenyl)sulfonylamino]propyl]-2-pyrrolidin-1-ylethanimidamide

InChI

InChI=1S/C23H32N4O4S2/c1-19-6-10-21(11-7-19)32(28,29)25-15-5-14-24-23(18-27-16-3-4-17-27)26-33(30,31)22-12-8-20(2)9-13-22/h6-13,25H,3-5,14-18H2,1-2H3,(H,24,26)

InChI Key

IFZCQKNGSVCJDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN=C(CN2CCCC2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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